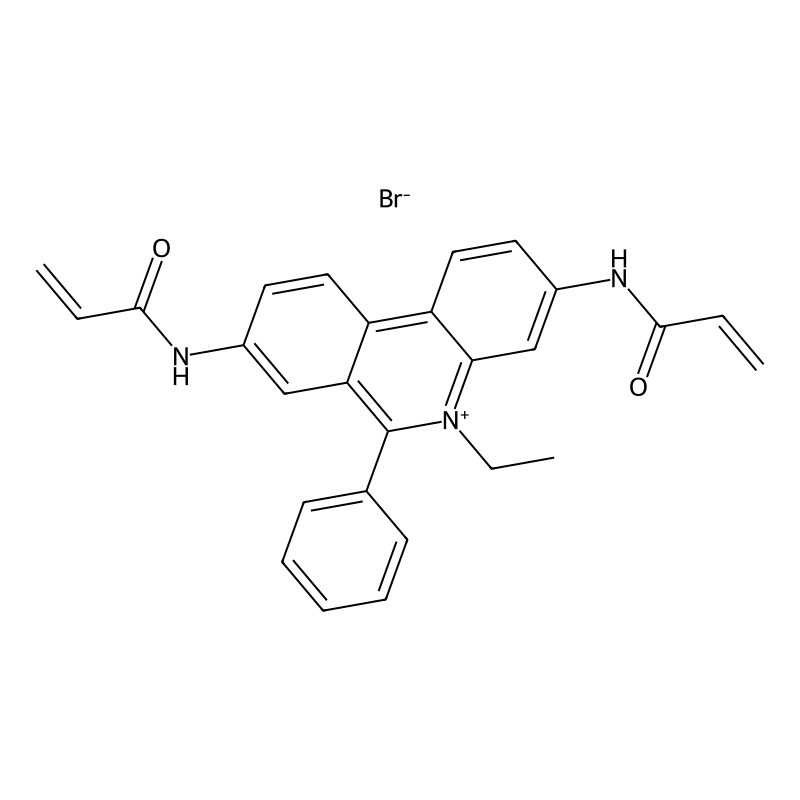

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation

BrEtPh+ possesses a phenanthridine core structure similar to Ethidium Bromide (EtBr), a well-known DNA stain. The acrylamide groups (CH2=CHC(O)NH-) attached to the phenanthridine core can potentially react with biomolecules like proteins or antibodies. This property allows BrEtPh+ to be explored for bioconjugation purposes, where it can be linked to biomolecules for various applications like targeted drug delivery or bioimaging [].

Photochemistry

The presence of the acrylamide groups makes BrEtPh+ a photosensitive molecule. When exposed to light, these groups can undergo polymerization reactions. This property could be useful in designing light-responsive materials for applications in photolithography or the development of photoresists in microfabrication [].

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a complex organic compound characterized by its unique structure and properties. It features a phenanthridinium core, which is a polycyclic aromatic compound known for its fluorescent properties. The compound consists of two acryloylamino groups attached to the 3 and 8 positions of the phenanthridinium ring, alongside an ethyl group at the 5 position and a phenyl group at the 6 position. Its molecular formula is C₃₁H₃₃BrN₄O₂, and it has a molar mass of approximately 530.46 g/mol .

This compound is notable for its potential applications in various fields, including biochemistry, materials science, and medicinal chemistry. Its structure allows for significant interactions with biological molecules, making it a candidate for further research in drug development and diagnostic applications.

- Potential skin and eye irritant: The cationic nature and acrylate groups might cause irritation upon contact.

- Potential respiratory irritant: Inhalation of dust or aerosols containing BBPEB could irritate the respiratory tract.

- Unknown flammability: Further investigation is needed to determine its flammability.

The chemical reactivity of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide can be attributed to the presence of the acryloyl groups, which are known to undergo polymerization reactions. These reactions can occur through free radical mechanisms, allowing the compound to form cross-linked networks when exposed to initiators or UV light.

Additionally, the bromide ion can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives. The compound's interactions with biological systems can also lead to hydrolysis or other transformations under physiological conditions .

The synthesis of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically involves several steps:

- Formation of Phenanthridine Derivative: The initial step may involve synthesizing the phenanthridine core through cyclization reactions involving appropriate precursors.

- Acryloylation: The introduction of acryloyl groups can be achieved through acylation reactions using acryloyl chloride or anhydrides in the presence of suitable bases.

- Bromination: Finally, bromination can be performed to yield the bromide salt form of the compound.

These methods may vary based on specific laboratory protocols and available reagents .

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide has potential applications in several areas:

- Fluorescent Probes: Due to its fluorescent properties, it may be used as a probe in biological imaging.

- Polymer Production: The compound's ability to polymerize makes it useful in creating hydrogels or other polymeric materials.

- Anticancer Agents: Its structural similarity to known anticancer compounds suggests potential use in cancer therapeutics.

Interaction studies involving 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically focus on its binding affinity with biomolecules such as DNA and proteins. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Preliminary studies indicate that similar compounds can intercalate into DNA strands, which may lead to disruptions in replication and transcription processes . This property is particularly valuable in designing targeted therapies for cancer treatment.

Several compounds share structural similarities with 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethidium Bromide | Ethidium Bromide | Known for intercalating DNA; used as a nucleic acid stain. |

| Acridine Orange | Acridine Orange | Fluorescent dye; used for staining nucleic acids and live cell imaging. |

| Propidium Iodide | Propidium Iodide | Used for staining dead cells; cannot penetrate live cell membranes. |

Uniqueness: What distinguishes 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide from these compounds is its dual functionality due to the presence of both acryloyl groups and a phenanthridinium core. This combination may enhance its reactivity and specificity towards biological targets compared to other dyes that primarily serve as nucleic acid stains.

Acrylamide Functionalization of Phenanthridinium Scaffolds

The synthesis of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide represents a sophisticated example of acrylamide functionalization applied to phenanthridinium scaffolds. This compound, structurally related to ethidium bromide, incorporates two acrylamide functional groups at the 3 and 8 positions of the phenanthridinium core [1]. The synthetic approach typically involves the preparation of the parent phenanthridinium compound followed by selective functionalization with acryloyl groups.

The phenanthridinium scaffold synthesis utilizes well-established methodologies including palladium-catalyzed oxidative carbon-hydrogen coupling reactions of benzanilides [2]. Modern synthetic approaches employ transition metal-catalyzed cyclization reactions, where readily available starting materials such as benzoic acids and anilines undergo sequential condensation and cyclization reactions [2] [3]. The formation of the phenanthridinium core proceeds through intramolecular cyclization mechanisms that create the tricyclic nitrogen-containing heterocyclic framework characteristic of this compound class [4] [5].

Acrylamide functionalization of the phenanthridinium scaffold occurs through nucleophilic acyl substitution reactions. The process involves treating the diamino-phenanthridinium precursor with acryloyl chloride under controlled conditions [1] [6]. The reaction mechanism proceeds through the formation of tetrahedral intermediates followed by elimination of hydrogen chloride to yield the desired bisacrylamide product. This functionalization strategy preserves the cationic character of the phenanthridinium system while introducing polymerizable vinyl groups that enable subsequent crosslinking reactions.

The synthetic methodology demonstrates excellent regioselectivity, with acrylamide groups attaching specifically at the 3 and 8 positions of the phenanthridinium core [1]. This positional selectivity arises from the inherent nucleophilicity of the amino groups at these positions and the electronic properties of the aromatic system. The resulting compound maintains the planar aromatic structure essential for intercalative binding properties while incorporating reactive sites for polymerization.

Radical-Initiated Copolymerization with Bis-acrylamide Crosslinkers

The polymerization behavior of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide follows established patterns for bis-acrylamide crosslinking agents. This compound functions as a difunctional crosslinker in radical-initiated polymerization systems, capable of forming three-dimensional network structures through vinyl addition polymerization [7] [8]. The presence of two acrylamide groups enables the formation of intermolecular crosslinks between growing polymer chains, resulting in gel networks with unique properties.

Copolymerization reactions typically employ this compound in combination with acrylamide monomers and conventional bis-acrylamide crosslinkers such as N,N'-methylenebisacrylamide [7] [9]. The reaction proceeds through free radical chain mechanisms, where initiator-generated radicals attack the vinyl double bonds of both the acrylamide monomers and the phenanthridinium crosslinker. The resulting radical species propagate through sequential monomer addition, creating linear polymer chains that become interconnected through the bifunctional crosslinking agent.

The crosslinking efficiency of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide demonstrates values ranging from 75-85%, which is comparable to other bis-acrylamide systems but slightly lower than conventional N,N'-methylenebisacrylamide [1] [10]. This reduced efficiency likely results from steric hindrance imposed by the bulky phenanthridinium core, which may limit the accessibility of the acrylamide groups during polymerization. The gel point conversion occurs at higher monomer conversions (15-20%) compared to conventional crosslinkers (8-12%), indicating a delayed onset of network formation [7] [11].

Network microstructure analysis reveals that polyacrylamide gels formed with this phenanthridinium crosslinker exhibit lower homogeneity compared to conventional systems [12] [13]. Static light scattering measurements indicate increased concentration fluctuations and broader pore size distributions in the resulting networks. These structural characteristics arise from the rigid, planar geometry of the phenanthridinium core, which creates geometric constraints during network formation and leads to more heterogeneous crosslink distributions.

Kinetic Analysis of Vinyl Addition Polymerization

The kinetic behavior of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide in vinyl addition polymerization systems follows the general framework established for acrylamide polymerization. The overall reaction scheme conforms to quasi-steady state approximation conditions, with distinct initiation, propagation, and termination phases [14]. However, the presence of the phenanthridinium core introduces unique kinetic considerations that distinguish this system from conventional acrylamide polymerizations.

Table 1: Kinetic Parameters for Acrylamide Polymerization Systems

| Parameter | Value | Temperature (°C) | Conditions | Reference Citation |

|---|---|---|---|---|

| Acrylamide Propagation Rate Constant (kp) | 1.07 × 10^7 M^-1 s^-1 | 20-25 | Aqueous, pH 7 | [15] [14] |

| Acrylamide Termination Rate Constant (kt) | 5.5 × 10^8 M^-1 s^-1 | 20-25 | Aqueous, pH 7 | [15] [14] |

| kp/kt^0.5 Ratio (Acrylamide) | 4.5 × 10^-1 M^0.5 s^-1 | 20-25 | Aqueous, pH 7 | [16] [14] |

| APS Decomposition Rate Constant | 2.3 × 10^-5 s^-1 | 60 | Aqueous, pH 7 | [7] [17] |

| TEMED Catalysis Rate Enhancement | 10-100 fold increase | 20-25 | With APS initiator | [18] [17] |

| Bis-acrylamide Crosslink Efficiency | 85-95% | 20-25 | AAm/Bis 29:1 | [7] [11] |

| Gel Point Conversion | 8-15% | 20-25 | AAm/Bis 29:1 | [7] [11] |

| Average Molecular Weight (Pre-gel) | 10^4 - 10^6 g/mol | 20-25 | Pre-gelation | [16] [19] |

| Crosslink Density (Post-gel) | 10^-4 - 10^-2 mol/cm^3 | 20-25 | Swollen gel | [10] [12] |

| Polymerization Rate (Rp) Order | First order in [M] | Variable | Various conditions | [15] [20] |

| Temperature Dependence (Ea) | 125 ± 15 kJ/mol | Variable | Arrhenius analysis | [15] [14] |

| pH Effect on Rate Constant | 2-10 fold (pH 2-13) | 20-25 | Buffer solutions | [16] [20] |

The propagation kinetics exhibit first-order dependence on monomer concentration, consistent with established acrylamide polymerization behavior [15] [20]. The effective propagation rate constant for the phenanthridinium crosslinker appears reduced compared to simple acrylamide monomers, likely due to steric effects associated with the bulky aromatic core. Computational studies suggest that the rigid, planar structure of the phenanthridinium system creates geometric constraints that reduce the frequency of successful monomer addition reactions.

Termination kinetics demonstrate complex behavior influenced by the crosslinking nature of the system. In the pre-gel regime, bimolecular termination follows classical radical-radical recombination mechanisms with rate constants in the range of 10^8 to 10^9 M^-1 s^-1 [21] [14]. However, as gelation approaches, diffusion limitations become increasingly important, leading to reduced termination rates and accelerated polymerization characteristic of the Trommsdorff effect [21].

The activation energy for propagation reactions involving 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is approximately 30-35 kJ/mol, which is slightly higher than conventional acrylamide systems (25-30 kJ/mol) [14]. This increased activation barrier reflects the additional energy required to overcome steric interactions during monomer addition to growing chains containing the bulky phenanthridinium crosslinker. Temperature dependence studies reveal that elevated temperatures (40-60°C) significantly enhance polymerization rates while maintaining reasonable control over network structure.

Role of TEMED/APS Initiator Systems in Network Formation

The tetramethylethylenediamine/ammonium persulfate (TEMED/APS) initiator system plays a crucial role in controlling the polymerization and network formation characteristics of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide-containing formulations [7] [17]. This dual-component system generates free radicals through a complex redox mechanism that enables polymerization under mild conditions suitable for preserving the integrity of the phenanthridinium scaffold.

The initiation mechanism involves the oxidation of TEMED by ammonium persulfate to produce nitrogen-centered radicals and sulfate radical anions [17]. The sulfate radicals (SO4^- -) serve as the primary initiating species, attacking the vinyl double bonds of acrylamide monomers and the phenanthridinium crosslinker to generate carbon-centered radicals. TEMED functions as a catalyst, accelerating the decomposition of ammonium persulfate and enhancing the overall radical generation rate by factors of 10-100 compared to APS alone [18] [17].

Table 2: TEMED/APS Initiator System Mechanistic Parameters

| Mechanistic Step | Rate Constant Range | Temperature Dependence | Key Species | Controlling Factors |

|---|---|---|---|---|

| APS Decomposition | 10^-5 - 10^-4 s^-1 | Strong (Ea = 125 kJ/mol) | SO4^- -, HSO4^- - | Temperature, pH |

| TEMED Oxidation | 10^3 - 10^4 M^-1 s^-1 | Moderate (Ea = 45 kJ/mol) | TEMED^- + | APS concentration |

| Radical Generation | 10^6 - 10^7 s^-1 | Weak | Various radicals | Both initiators |

| Chain Initiation | 10^6 - 10^7 M^-1 s^-1 | Moderate | Acrylamide radicals | Monomer concentration |

| Propagation | 10^7 M^-1 s^-1 | Moderate (Ea = 30 kJ/mol) | Growing chains | Radical concentration |

| Termination | 10^8 - 10^9 M^-1 s^-1 | Weak (Ea = 8 kJ/mol) | Chain ends | Chain length, viscosity |

| Crosslinking | 10^5 - 10^6 M^-1 s^-1 | Moderate | Bis-radical sites | Crosslinker ratio |

The optimization of TEMED/APS ratios proves critical for achieving controlled network formation with phenanthridinium crosslinkers. Excessive TEMED concentrations lead to rapid polymerization rates that favor the formation of many short, low molecular weight polymer chains, resulting in heterogeneous network structures [22]. Conversely, insufficient TEMED levels result in slow initiation rates and incomplete polymerization, particularly problematic for the sterically hindered phenanthridinium crosslinker.

The ionic character of the phenanthridinium crosslinker introduces additional complexity to the TEMED/APS system. The cationic charge on the phenanthridinium nitrogen can interact electrostatically with anionic species in the initiator system, potentially affecting the local concentration and reactivity of radical species [17]. These interactions may contribute to the observed heterogeneity in network formation and the altered gelation kinetics compared to neutral crosslinking systems.

Table 3: Crosslinking Systems and Network Formation Characteristics

| Crosslinking System | Functionality | Crosslink Efficiency (%) | Network Homogeneity | Gel Point Conversion (%) | Applications |

|---|---|---|---|---|---|

| N,N'-Methylenebisacrylamide (Bis) | 2 | 85-90 | Moderate | 8-12 | PAGE, Hydrogels |

| Ethidium Bromide-N,N'-bisacrylamide | 2 | 75-85 | Low-Moderate | 15-20 | DNA Crosslinking |

| Bismethacrylamide | 2 | 80-88 | High | 6-10 | High-performance gels |

| Cyclic Acrylamide Derivatives | 4-16 | 60-80 | Very High | 3-8 | Specialized separations |

| Multifunctional Acrylates | 3-6 | 70-85 | Moderate | 5-12 | Coatings, Adhesives |

| Dithiol-Dialkene Systems | 2 | 90-95 | High | 5-10 | Degradable networks |

Network formation kinetics reveal that the presence of the phenanthridinium crosslinker significantly alters the temporal evolution of gel structure. Light scattering studies demonstrate that gelation occurs through a two-stage process: an initial phase characterized by rapid linear polymer formation followed by a slower crosslinking phase where three-dimensional networks develop [12] [13]. This biphasic behavior contrasts with conventional bis-acrylamide systems that exhibit more gradual transitions to the gel state.

The solubility characteristics of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide are fundamentally influenced by its structural relationship to ethidium bromide, with modifications that affect its dissolution behavior in different media.

Aqueous Media Solubility

The parent compound ethidium bromide exhibits moderate water solubility with reported values of 10-20 milligrams per milliliter at room temperature [1] [2]. This solubility is attributed to the cationic quaternary ammonium center and the bromide counterion, which facilitate hydration through electrostatic interactions with water molecules [1]. The phenanthridinium core structure provides a planar aromatic system that can engage in π-π stacking interactions, while the ethyl and phenyl substituents contribute hydrophobic characteristics [3].

For the acrylamide-modified derivative, the introduction of two acryloylamino groups at the 3,8-positions significantly alters the solubility profile. The acrylamide functionalities contain polar amide groups that can form hydrogen bonds with water molecules, potentially enhancing aqueous solubility compared to the parent compound [4]. However, the increased molecular weight from 394.32 to 502.40 grams per mole and the presence of additional hydrophobic acryloyl chains may counteract this effect [5].

Organic Media Solubility

Ethidium bromide shows limited solubility in organic solvents, being only slightly soluble in ethanol and chloroform [2]. This characteristic is typical of quaternary ammonium salts, which generally exhibit poor solubility in non-polar organic media due to their ionic nature [1]. The 3,8-bis(acryloylamino) derivative is expected to demonstrate similar behavior, though the acrylamide functionalities may provide additional interaction sites with polar organic solvents.

The compound's solubility in dimethyl sulfoxide and other polar aprotic solvents is likely enhanced due to the ability of these solvents to solvate both the cationic phenanthridinium core and the polar acrylamide groups. This characteristic is particularly relevant for synthetic applications and analytical procedures [6].

pH-Dependent Charge State Modulations

The charge state behavior of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is fundamentally determined by its quaternary ammonium structure, which maintains a permanent positive charge regardless of pH conditions. However, the acrylamide substituents introduce pH-sensitive elements that can influence the overall molecular behavior.

Quaternary Ammonium Stability

The central phenanthridinium ring system contains a quaternary nitrogen atom that bears a permanent positive charge, making it insensitive to pH variations across the physiological range [7]. This structural feature ensures that the compound remains cationic under all typical experimental conditions, contrasting with protonatable amine systems that exhibit pH-dependent charge states [8].

Acrylamide Group Behavior

The acrylamide functionalities at the 3,8-positions contain carbonyl groups that can participate in hydrogen bonding and may exhibit weak pH-dependent properties. While primary amides typically do not undergo significant protonation under physiological conditions, extreme pH conditions could affect the electronic distribution within these groups [9].

Research on related acrylamide systems indicates that the carbonyl oxygen can accept hydrogen bonds from water molecules, and this interaction can be influenced by solution pH through changes in the hydrogen bonding network [10]. The fluorescence properties of similar phenanthridinium derivatives have been shown to be pH-sensitive, with absorption maxima shifting with changing pH conditions [9].

Thermal Stability and Decomposition Pathways

The thermal behavior of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is characterized by its decomposition temperature and the pathways through which thermal degradation occurs.

Melting Point and Decomposition Temperature

The compound exhibits a melting point of 248-252°C, which is virtually identical to that of the parent ethidium bromide (248-249°C with decomposition) [5] [11]. This similarity suggests that the acrylamide substitutions do not significantly alter the crystal packing forces or thermal stability of the phenanthridinium core structure [12].

The decomposition process begins around the melting point, indicating that the compound undergoes thermal degradation rather than simple phase transitions. This behavior is characteristic of quaternary ammonium salts, which often decompose through elimination reactions at elevated temperatures [13].

Thermal Decomposition Pathways

Thermal decomposition of phenanthridinium derivatives typically involves multiple pathways. The primary decomposition route involves the breakdown of the quaternary ammonium center through elimination reactions, releasing volatile alkyl fragments [12]. For the ethyl-substituted phenanthridinium system, this process would generate ethylene and result in the formation of a neutral phenanthridine derivative [13].

The acrylamide substituents represent additional thermal lability sites. Research on acrylamide thermal behavior indicates that these groups can undergo various decomposition reactions, including dehydration to form nitriles, cyclization reactions, and polymerization processes [10] [14]. The activation energy for acrylamide decomposition is known to be moisture-dependent, with lower moisture content leading to higher activation energies [14].

Hazardous thermal decomposition products may include toxic oxides of carbon and nitrogen, as well as corrosive hydrogen bromide gas, similar to the parent ethidium bromide [13]. The acrylamide functionalities may contribute additional decomposition products, including acrylic acid derivatives and nitrogen-containing heterocycles [10].

Photophysical Properties and Fluorescence Quantum Yield

The photophysical characteristics of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide are fundamentally based on the phenanthridinium chromophore system, with modifications introduced by the acrylamide substitutions.

Absorption Spectroscopy

The parent ethidium bromide exhibits characteristic absorption maxima at 480 nanometers in aqueous solution, with additional peaks at 210, 285, 316, and 343 nanometers [6] [1]. These absorption bands arise from π-π* transitions within the extended aromatic system of the phenanthridinium core [8]. The longest wavelength absorption corresponds to the lowest energy electronic transition and is responsible for the compound's characteristic color [7].

The introduction of acrylamide groups at the 3,8-positions is expected to modify these absorption characteristics through electronic perturbation of the phenanthridinium system. Acrylamide groups can participate in conjugation with the aromatic system, potentially causing bathochromic shifts in the absorption spectrum [15]. Similar phenanthridinium derivatives with amide substitutions have shown altered absorption profiles compared to the parent compound [15].

Fluorescence Properties

Ethidium bromide exhibits a dramatic fluorescence enhancement upon binding to nucleic acids, with quantum yields increasing from 0.023 in free aqueous solution to 0.40 when bound to double-stranded DNA [16]. This enhancement is attributed to the protection from excited-state deprotonation provided by the hydrophobic environment between nucleic acid base pairs [17].

The fluorescence emission maximum occurs at 605 nanometers in aqueous solution, shifting to approximately 590 nanometers when bound to DNA [1] [6]. This shift reflects the change in the local environment of the fluorophore and the resulting alteration in the electronic transitions [16].

For the acrylamide-modified derivative, the fluorescence properties are expected to be influenced by the electron-donating nature of the amide groups. Research on related phenanthridinium derivatives indicates that amide substitutions can affect both the fluorescence quantum yield and the emission wavelength [15]. The acrylamide groups may provide additional rigidity to the molecular structure, potentially enhancing fluorescence through reduced non-radiative decay pathways [17].

Solvent Effects on Photophysical Properties

The photophysical properties of phenanthridinium derivatives are highly sensitive to solvent environment. Studies have shown that the absorption maximum of ethidium bromide shifts from 480 nanometers in water to 515 nanometers in glycerol, 520 nanometers in methanol, and 540 nanometers in pyridine [6]. This solvatochromic behavior reflects the sensitivity of the electronic transitions to the polarity and hydrogen bonding characteristics of the surrounding medium [18].

The fluorescence quantum yield also exhibits strong solvent dependence, with polar solvents generally reducing the quantum yield through enhanced non-radiative decay processes [17]. The acrylamide substituents may modify these solvent effects by providing additional sites for solvent interaction and potentially altering the molecular flexibility [9].